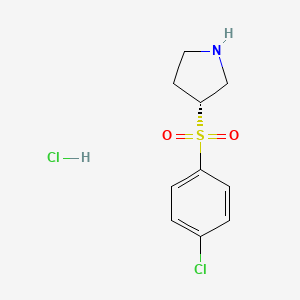

(R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride

Description

Chemical Classification and Nomenclature

(R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride is a chiral pyrrolidine sulfonamide derivative belonging to the class of organosulfur compounds. Its systematic IUPAC name is (3R)-3-(4-chlorophenyl)sulfonylpyrrolidine hydrochloride , reflecting its stereochemistry (R-configuration at the pyrrolidine C3 position), sulfonyl functional group, and 4-chlorophenyl substituent. The molecular formula is C₁₀H₁₃Cl₂NO₂S , with a molecular weight of 282.19 g/mol .

Key structural features include:

- A five-membered pyrrolidine ring with a sulfonamide group at the C3 position.

- A 4-chlorophenyl group attached to the sulfonyl moiety.

- Hydrochloride salt formation enhancing solubility for pharmacological applications.

The compound’s SMILES notation is C1CNC[C@@H]1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl , and its InChIKey is MEAVTYCYERGNQH-SBSPUUFOSA-N .

Table 1: Structural Comparison of Related Pyrrolidine Sulfonamides

Historical Context of Pyrrolidine Sulfonamides in Research

Pyrrolidine sulfonamides emerged as a significant class of compounds following the discovery of sulfonamide antibiotics in the 1930s. The integration of pyrrolidine—a saturated heterocycle with conformational rigidity—into sulfonamide frameworks gained traction in the 2000s due to its potential in targeting enzymes and ion channels.

Notable milestones:

- 2000s : Pyrrolidine sulfonamides were identified as modulators of transient receptor potential vanilloid-4 (TRPV4), a ion channel implicated in pulmonary edema.

- 2010s : Structural optimization led to derivatives with enhanced selectivity for carbonic anhydrase isoforms, relevant in glaucoma and cancer therapy.

- 2020s : Chiral variants like this compound were synthesized to exploit stereospecific interactions with biological targets.

Significance in Heterocyclic Chemistry

Pyrrolidine’s saturated five-membered ring provides a rigid scaffold that minimizes entropic penalties during protein binding, making it a cornerstone in drug design. The sulfonamide group (-SO₂NH-) introduces hydrogen-bonding capabilities, enhancing affinity for enzymatic active sites.

Key contributions to heterocyclic chemistry :

- Stereochemical versatility : The C3 position allows for enantioselective synthesis, enabling studies on chirality-activity relationships.

- Electrophilic reactivity : The sulfonyl group participates in nucleophilic substitution reactions, facilitating derivatization.

- Biological compatibility : Pyrrolidine’s resemblance to proline enables integration into peptidomimetics, expanding therapeutic applications.

Table 2: Applications of Pyrrolidine Sulfonamides in Drug Discovery

Properties

IUPAC Name |

(3R)-3-(4-chlorophenyl)sulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLAJKQLHYULKK-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom in 4-chlorobenzenesulfonyl chloride. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

Key Steps:

- Base Selection: Triethylamine is preferred due to its superior solubility in organic solvents and efficient acid scavenging.

- Temperature Control: Reactions are typically carried out at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

- Workup: The crude product is extracted with aqueous sodium bicarbonate to remove unreacted sulfonyl chloride, followed by drying over anhydrous sodium sulfate.

Enantiomeric Control

The classical method yields a racemic mixture, necessitating subsequent chiral resolution. Common techniques include:

- Chiral High-Performance Liquid Chromatography (HPLC): Utilizes chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Diastereomeric Salt Formation: Reaction with chiral acids, such as tartaric acid derivatives, followed by recrystallization.

Asymmetric Synthesis via Chiral Auxiliaries

To circumvent the inefficiencies of post-synthesis resolution, asymmetric synthetic routes have been developed. These methods leverage chiral auxiliaries or catalysts to directly generate the (R)-enantiomer.

Use of tert-Butylsulfinamide

A protocol adapted from ACS Publications employs (R)-tert-butylsulfinamide as a chiral auxiliary. This approach ensures high enantiomeric excess (ee > 98%) by inducing stereoselectivity during the sulfonylation step.

Procedure:

- Formation of Sulfonimidamide Intermediate: (R)-tert-Butylsulfinamide reacts with 4-chlorobenzenesulfonyl chloride in tetrahydrofuran, yielding a chiral sulfonimidamide.

- Ring-Opening and Cyclization: The intermediate undergoes ring-opening with pyrrolidine, followed by acid-catalyzed cyclization to form the target compound.

Optimization Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | -20°C to 25°C |

| Catalyst | Boron trifluoride diethyl etherate |

| Yield | 78–85% |

| Enantiomeric Excess | 98.5% |

Enzymatic Resolution

Recent advances utilize lipases or esterases to kinetically resolve racemic mixtures. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-form intact.

Industrial-Scale Production Methods

Large-scale synthesis demands cost-effective and scalable protocols. Patent EP3045466B1 discloses a continuous-flow reactor system optimized for sulfonamide derivatives.

Continuous-Flow Synthesis

Process Overview:

- Reagent Mixing: Pyrrolidine and 4-chlorobenzenesulfonyl chloride are fed into a micromixer at 5°C.

- Reactor Design: A tubular reactor (residence time: 10–15 minutes) ensures complete conversion.

- In-Line Quenching: The reaction stream is mixed with aqueous sodium bicarbonate to neutralize excess acid.

- Automated Crystallization: The product is crystallized using methyl tert-butyl ether (MTBE) and isolated via continuous centrifugation.

Advantages:

- 95% yield at 10 kg/batch scale.

- Reduced solvent waste compared to batch processes.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v). Slow cooling (0.5°C/min) yields needle-shaped crystals with >99% purity.

Spectroscopic Validation

Critical Data:

- ¹H NMR (400 MHz, D₂O): δ 3.45–3.60 (m, 4H, pyrrolidine CH₂), 7.62 (d, J = 8.4 Hz, 2H, aromatic CH), 7.85 (d, J = 8.4 Hz, 2H, aromatic CH).

- High-Resolution Mass Spectrometry (HRMS): [M+H]+ calcd. for C₁₀H₁₃ClNO₂S: 270.0354; found: 270.0356.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Sulfonylation | 65–75 | 0 (Racemic) | Moderate | High |

| Asymmetric Synthesis | 78–85 | 98.5 | Low | Moderate |

| Continuous-Flow | 90–95 | 99.0 | High | High |

Chemical Reactions Analysis

Types of Reactions

®-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that (R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride exhibits considerable biological activity, particularly as an inhibitor in various biological pathways. Some key areas of investigation include:

- Enzyme Inhibition : The compound has shown promise as an inhibitor for enzymes such as acetylcholinesterase and urease, which are crucial in neurological functions and metabolic pathways respectively .

- Antimicrobial Properties : Studies have evaluated the antibacterial activity of similar sulfonamide derivatives, suggesting that compounds with the sulfonyl group may possess significant antimicrobial effects .

- Potential Anticancer Applications : The compound's structural analogs have been investigated for their anticancer properties, particularly against cancers associated with IDH1 mutations .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Chlorophenyl)pyrrolidine | Lacks sulfonyl group | Primarily studied for neuroactive properties |

| (S)-3-(4-Chlorophenyl)sulfonylpyrrolidine | Enantiomeric form | Potentially different biological activity |

| (R)-3-(4-Chlorophenyl)sulfonylpyrrolidine | Enantiomeric form | May exhibit distinct pharmacokinetics |

The presence of the sulfonyl group in this compound enhances its reactivity and potentially its biological efficacy compared to other derivatives.

Case Studies and Research Findings

Recent studies have explored various applications of pyrrolidine derivatives, including:

- Antidiabetic Activity : Research on novel pyrrolidine sulfonamide derivatives has shown promising results as DPP-IV inhibitors, which are relevant in diabetes management .

- Antiviral and Anticancer Properties : Pyrrolidine-containing compounds have been investigated for their roles as antagonists of chemokine receptors involved in HIV infection and cancer metastasis .

- Enzyme Activity Enhancement : Certain pyrrolidine derivatives have been synthesized to enhance enzyme activity in metabolic disorders like Fabry disease .

Mechanism of Action

The mechanism of action of ®-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs differing in substituent positions, sulfur-containing groups, and stereochemistry (Table 1).

Table 1: Structural Comparison of (R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine Hydrochloride and Analogs

| Compound Name | CAS Number | Molecular Formula | Substituent Position | Sulfur Group Type | Stereochemistry |

|---|---|---|---|---|---|

| (R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine HCl | N/A (Discontinued) | C₁₁H₁₃ClNO₂S·HCl | 4-Chlorophenyl | Sulfonyl (SO₂) | R |

| (R)-3-(4-Chlorophenyl)pyrrolidine HCl | 171897-50-0 | C₁₀H₁₁ClN·HCl | 4-Chlorophenyl | None | R |

| (S)-3-(3-Chlorophenyl)pyrrolidine HCl | 1384268-48-7 | C₁₀H₁₁ClN·HCl | 3-Chlorophenyl | None | S |

| (R)-3-(2-Methoxy-phenylsulfanyl)pyrrolidine HCl | 1417789-77-5 | C₁₁H₁₆ClNOS | 2-Methoxyphenyl | Sulfanyl (S) | R |

Physicochemical and Functional Differences

- Sulfonyl vs.

- Substituent Position : The 4-chloro substituent in the target compound vs. 3-chloro in (S)-3-(3-Chlorophenyl)pyrrolidine HCl alters steric and electronic interactions. 4-Chloro derivatives often exhibit stronger π-π stacking in aromatic receptor pockets, while 3-substituted analogs may favor alternate binding conformations .

- Stereochemistry : The R-configuration in the target compound and (R)-3-(4-Chlorophenyl)pyrrolidine HCl contrasts with the S-configuration in CAS 1384268-48-5. Enantiomeric differences can drastically affect receptor affinity; for example, R-enantiomers of pyrrolidine derivatives often show higher selectivity for CNS targets .

Commercial and Research Status

- Discontinuation of Target Compound : The target compound (Ref: 10-F767439) is marked as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or efficacy compared to analogs like (R)-3-(4-Chlorophenyl)pyrrolidine HCl (CAS 171897-50-0), which remains available .

- Sulfanyl Derivatives : (R)-3-(2-Methoxy-phenylsulfanyl)pyrrolidine HCl (CAS 1417789-77-5) is marketed as a high-purity intermediate, indicating its utility in methoxy-containing drug scaffolds. Its sulfanyl group may offer redox-sensitive properties, unlike the stable sulfonyl group in the target compound .

Research Implications

- Pharmacological Potential: The sulfonyl group in the target compound may enhance binding to serine proteases or kinases, as seen in Ibipinabant, a sulfonyl-containing cannabinoid receptor antagonist . However, its discontinuation implies inferior performance in preclinical studies compared to non-sulfonyl analogs.

- Synthetic Challenges : The complex synthesis of sulfonyl-pyrrolidine derivatives (e.g., regioselective sulfonation) may limit scalability, whereas simpler chlorophenyl-pyrrolidine analogs (e.g., CAS 171897-50-0) are more accessible .

Biological Activity

(R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by diverse research findings and case studies.

The compound has the following chemical structure and properties:

- IUPAC Name: this compound

- Molecular Formula: C10H13Cl2NO2S

- Molecular Weight: 272.19 g/mol

- CAS Number: 20217854

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Pyrrolidine Ring: The pyrrolidine structure is formed through cyclization reactions involving appropriate precursors.

- Sulfonylation Reaction: The introduction of the sulfonyl group is achieved via electrophilic substitution using a sulfonyl chloride derivative.

- Hydrochloride Salt Formation: The final step involves protonation to form the hydrochloride salt, enhancing solubility for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammatory cytokine levels such as IL-6 and TNF-alpha .

- Receptor Modulation: It acts as a modulator for certain receptors, including serotonin receptors, which may influence neurotransmitter release and neuronal activity .

Therapeutic Applications

Research indicates several therapeutic areas where this compound could be beneficial:

- Anti-inflammatory Effects: Studies have demonstrated its potential in reducing inflammation in cellular models, suggesting utility in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Properties: Preliminary findings suggest that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology .

Case Study 1: Anti-inflammatory Activity

A study evaluated the effects of this compound on IL-6 expression in human cell lines. The results indicated a significant reduction in IL-6 levels when treated with the compound compared to controls, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound exhibited selective cytotoxicity against breast cancer cell lines with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This suggests that it may be effective in cancer treatment protocols .

Data Table: Summary of Biological Activities

Q & A

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies may arise from poor pharmacokinetic properties (e.g., low bioavailability). Address this by: (i) Modifying the compound’s logP via prodrug strategies to enhance membrane permeability. (ii) Conducting metabolite profiling (LC-MS/MS) to identify active/inactive derivatives. (iii) Using isotopic labeling (³H/¹⁴C) for tissue distribution studies .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Transition from batch to flow chemistry for better control of exothermic sulfonylation steps. Use immobilized chiral catalysts (e.g., polystyrene-supported proline derivatives) for recyclability. Process Analytical Technology (PAT) tools, like inline FTIR, monitor reaction progress in real time .

Q. How does the sulfonyl group’s electronic configuration influence receptor binding affinity?

- Methodological Answer : Computational studies (DFT or molecular docking) compare charge distribution of sulfonyl vs. thio/sulfonate analogs. Synchrotron-based X-ray crystallography of receptor-ligand complexes identifies key hydrogen bonds (e.g., sulfonyl oxygen interactions with serine residues) .

Q. What mechanistic insights explain contradictory results in enzyme inhibition assays?

- Methodological Answer : Perform kinetic assays (e.g., IC₅₀ shift under varying pre-incubation times) to distinguish competitive vs. non-competitive inhibition. Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and confirm allosteric effects .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility data?

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

(i) Define Critical Quality Attributes (CQAs) like enantiomeric excess (>99%) and residual solvent limits.

(ii) Use multivariate analysis (e.g., PCA) to correlate synthesis parameters (e.g., reaction time, temperature) with bioactivity outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.